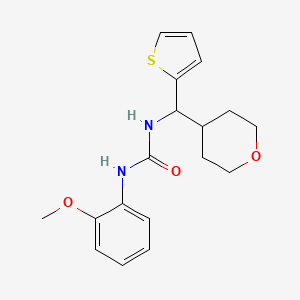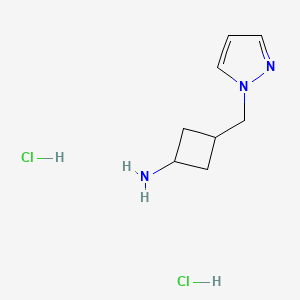
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a chemical compound belonging to the class of urea derivatives. This compound has attracted the attention of scientists due to its potential applications in medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Moreover, this compound has also been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and alter cell cycle progression in cancer cells. Moreover, this compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been reported to have neuroprotective effects, including the ability to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea. One of the directions is to further elucidate the mechanism of action of this compound. This will help to understand how this compound exerts its biological effects and may lead to the development of more potent analogs. Another direction is to explore the potential of this compound in combination therapy with other drugs. This may enhance its therapeutic efficacy and reduce the risk of drug resistance. Moreover, more studies are needed to investigate the pharmacokinetics and toxicology of this compound to ensure its safety and efficacy in human trials.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea involves the reaction of 2-methoxyphenyl isocyanate with tetrahydro-2H-pyran-4-ylmethyl thiophene-2-carboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-(2-methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)19-18(21)20-17(16-7-4-12-24-16)13-8-10-23-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIECCEWKSANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2870228.png)

![4H-thiochromeno[3,4-d][1,2]oxazole](/img/structure/B2870231.png)
![Methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2870232.png)
![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2870233.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)
![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)



![(4-Bromothiophen-2-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870242.png)
![N-(3,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870245.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2870247.png)
